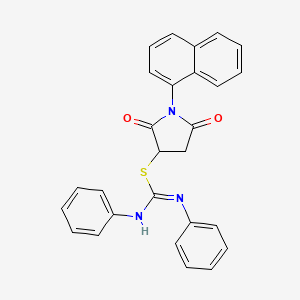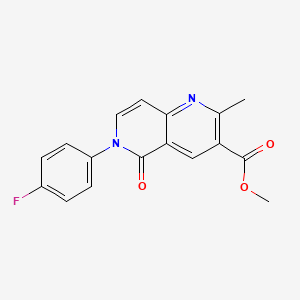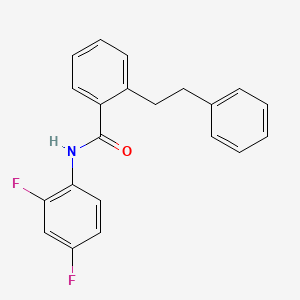![molecular formula C25H23NO4 B5136531 ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5136531.png)
ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate, also known as EPC, is a synthetic compound that belongs to the class of benzo[f]chromene derivatives. EPC has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. It exhibits a range of biochemical and physiological effects, making it a promising candidate for the development of novel therapeutic agents. In
作用机制
The mechanism of action of ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. It also inhibits the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate exhibits a range of biochemical and physiological effects, making it a promising candidate for the development of novel therapeutic agents. It has been shown to exhibit potent antioxidant effects by scavenging free radicals and reducing oxidative stress. ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate also exhibits antimicrobial effects by inhibiting the growth of various bacterial and fungal strains.
实验室实验的优点和局限性
Ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate has several advantages for use in lab experiments. It is a synthetic compound, which allows for greater control over its purity and yield. It exhibits a range of biological activities, making it a versatile tool for studying various signaling pathways and disease states. However, ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. It also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate. One potential avenue of research is to investigate its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another potential direction is to explore its potential as a natural antioxidant and anti-inflammatory agent in food and cosmetic industries. Additionally, further research is needed to fully elucidate its mechanism of action and to optimize its synthesis method to improve its yield and purity.
合成方法
Ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate can be synthesized using a multistep process that involves the reaction of 4-hydroxycoumarin with benzaldehyde, followed by the condensation of the resulting product with propionyl chloride. The resulting intermediate is then reacted with ethylamine to obtain ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate. The purity and yield of ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate can be improved by using different solvents, reaction temperatures, and reaction times.
科学研究应用
Ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial effects. ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
ethyl 1-phenyl-3-(propanoylamino)-1H-benzo[f]chromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-3-20(27)26-24-23(25(28)29-4-2)21(17-11-6-5-7-12-17)22-18-13-9-8-10-16(18)14-15-19(22)30-24/h5-15,21H,3-4H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRTUKIWHCIDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(C2=C(O1)C=CC3=CC=CC=C32)C4=CC=CC=C4)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5136459.png)
![1-(4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5136480.png)
![1-[3-(2-chlorophenoxy)propyl]-1H-imidazole](/img/structure/B5136486.png)
![methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5136493.png)
![5-cyano-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]thio}-4-isobutyl-2-methylnicotinamide](/img/structure/B5136495.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[4-(5-pyrimidinylethynyl)benzyl]methanamine](/img/structure/B5136503.png)


![1,3,5,7-tetramethyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-4-ium perchlorate](/img/structure/B5136528.png)
![3-bromo-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B5136535.png)
![4-(2,4-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5136543.png)
